

Assessing the Synergistic Potential of JKE-1674 with Chemotherapy: A Comparative Guide

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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B3025899

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Introduction

JKE-1674 is an orally active and potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the prevention of ferroptosis, a form of iron-dependent programmed cell death. By inhibiting GPX4, **JKE-1674** induces lipid peroxidation, leading to cancer cell death.^[1] This mechanism of action makes **JKE-1674** a promising candidate for cancer therapy, particularly in the context of drug-resistant tumors. This guide provides a comprehensive overview of the current understanding of the synergistic effects of **JKE-1674** when combined with other anti-cancer agents, with a focus on both targeted and traditional chemotherapies.

Synergistic Effects of JKE-1674 with Targeted Therapy: The Case of Olaparib

A significant body of evidence points to the synergistic interaction between **JKE-1674** and the PARP inhibitor, olaparib, particularly in the context of BRCA1-deficient cancers. This combination has shown promise in preclinical models, suggesting a potent therapeutic strategy.

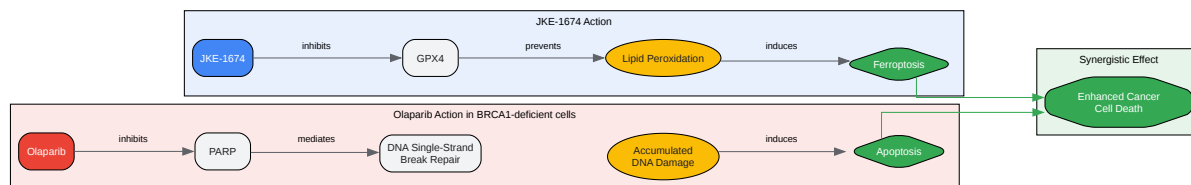
Quantitative Data: In Vivo Xenograft Studies

The following table summarizes the in vivo efficacy of **JKE-1674** in combination with olaparib in a BRCA1-deficient xenograft model.

Treatment Group	Tumor Growth Suppression	Finding
Vehicle Control	-	Uninhibited tumor growth.
Olaparib (single agent)	Moderate	More pronounced tumor suppressive effect on BRCA1-deficient tumors compared to BRCA1-WT tumors.
JKE-1674 (single agent)	Moderate	More pronounced tumor suppressive effect on BRCA1-deficient tumors compared to BRCA1-WT tumors.
Olaparib + JKE-1674	Significant	Blunted the growth of BRCA1-deficient tumors.
Olaparib + JKE-1674 + Liproxstatin-1 (ferroptosis inhibitor)	Reduced	The tumor-suppressive effect of the combination was significantly restored, indicating that the synergy is at least partly mediated by the induction of ferroptosis. [2]

Signaling Pathway: JKE-1674 and Olaparib Synergy

The synergistic effect of **JKE-1674** and olaparib in BRCA1-deficient cancers is rooted in their complementary mechanisms of action.





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References

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- 2. BRCA1-mediated dual regulation of ferroptosis exposes a vulnerability to GPX4 and PARP co-inhibition in BRCA1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
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